![molecular formula C10H15NO4 B2412734 (1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1026573-47-6](/img/structure/B2412734.png)
(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid
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Description
The compound is likely a bicyclic amino acid derivative, given its name and structure. It contains an ethoxycarbonyl group (-COOEt), which is an ester, and two carboxylic acid groups (-COOH). The presence of these functional groups suggests that it might participate in various chemical reactions typical for esters and carboxylic acids .
Molecular Structure Analysis
The molecule contains a bicyclic ring system, which likely contributes to its rigidity and might affect its chemical reactivity. The presence of multiple stereocenters indicates that it can exist as several different stereoisomers .Chemical Reactions Analysis
The compound likely undergoes reactions typical for carboxylic acids and esters. For example, the carboxylic acid groups can react with bases to form salts, or with alcohols to form esters. The ester group can be hydrolyzed back to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, including the configuration of its stereocenters. For example, it might have different solubility, melting point, or boiling point depending on its exact structure .Future Directions
properties
IUPAC Name |
(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-15-8(12)6-5-3-4-10(11,7(5)6)9(13)14/h5-7H,2-4,11H2,1H3,(H,13,14)/t5-,6-,7-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTZAQREDXFANY-QFNGTQGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(CC2)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@](CC2)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid |
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